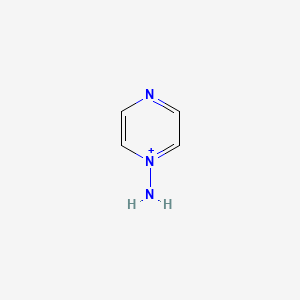

1-Aminopyrazin-1-ium

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazin-1-ium-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N3/c5-7-3-1-6-2-4-7/h1-4H,(H2,5,6)/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQOROJAPKSOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316324 | |

| Record name | 1-Aminopyrazinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53975-17-0 | |

| Record name | 1-Aminopyrazinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53975-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrazinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Aminopyrazin 1 Ium

Direct N-Amination Strategies for Pyrazine (B50134) Core

The most direct route to 1-aminopyrazin-1-ium involves the formation of a nitrogen-nitrogen bond at one of the ring's nitrogen atoms using an electrophilic aminating agent.

N-amination with Hydroxylamine-O-sulfonic Acid and Derivatives

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and widely used reagent for the N-amination of various nitrogen-containing heterocycles, including pyrazine. ntu.ac.uk In this reaction, the pyrazine nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of HOSA to form the this compound cation, with the hydrogensulfate anion as the counter-ion. ntu.ac.uk This method is effective for a range of heterocyclic systems such as pyridine (B92270), quinoline, pyridazine, and imidazole. ntu.ac.uk

The reaction proceeds via a direct electrophilic amination pathway. The nitrogen atom of HOSA, bonded to the electron-withdrawing sulfonyloxy group, serves as the electrophilic center.

| Reagent | Substrate | Product | Conditions | Yield |

| Hydroxylamine-O-sulfonic acid (HOSA) | Pyrazine | This compound hydrogensulfate | Typically aqueous or alcohol-based solvent, room or elevated temperature | Generally good, though specific yields for pyrazine are not always detailed in broad reviews. ntu.ac.uk |

Other Aminating Reagents

While HOSA is a common choice, other electrophilic aminating agents have been developed, offering different reactivity profiles. For less reactive heterocyclic precursors, more potent reagents are often required. Mesitylsulfonyl hydroxylamine (B1172632) (MSH) has been successfully used to aminate a broad scope of N-heteroarenes, including those that may give low yields with HOSA. nih.gov

Other classes of electrophilic aminating reagents that function as NH2+ equivalents include O-substituted hydroxylamines, oxaziridines, and haloamines. nih.govwikipedia.orgwiley-vch.de For instance, substituted phenyl hydroxylamines, such as those bearing nitro and trifluoromethyl groups, have been developed as specialized N-aminating reagents. google.com These alternatives could potentially be applied to the pyrazine core, although specific examples are less common in the literature than for HOSA.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives bearing substituents on the pyrazine ring can be achieved by either aminating a pre-substituted pyrazine or by modifying the this compound cation after its formation.

Routes via Iminodiacetonitrile (B147120) Derivatives

A direct synthetic route from iminodiacetonitrile to this compound is not a standard reported method. However, derivatives of iminodiacetonitrile, such as diaminomaleonitrile (B72808) (DAMN), are established precursors for constructing the pyrazine ring itself. A plausible, albeit multi-step, pathway involves the initial synthesis of a substituted pyrazine from DAMN, followed by N-amination. For example, the reaction of diaminomaleonitrile with furan-2,3-diones leads to the formation of pyrazine-2,3-dicarbonitrile (B77751) derivatives. rhhz.net This resulting substituted pyrazine could then undergo N-amination using reagents like HOSA to yield the corresponding substituted this compound dicarbonitrile.

Plausible Two-Step Synthetic Sequence:

Pyrazine Ring Formation: Diaminomaleonitrile + α-Dicarbonyl compound → Substituted Pyrazine-2,3-dicarbonitrile. rhhz.netresearchgate.net

N-Amination: Substituted Pyrazine-2,3-dicarbonitrile + HOSA → Substituted this compound.

Alkyl and Aryl Substitutions

A more common strategy for producing substituted this compound salts is to begin with an appropriately substituted pyrazine. Numerous methods exist for the synthesis of alkyl- and aryl-pyrazines.

Key Synthetic Routes for Substituted Pyrazines:

Condensation Reactions: The classical approach involves the condensation of a substituted 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This method allows for the introduction of a wide variety of substituents depending on the choice of precursors.

Dehydrogenative Coupling: Symmetrically 2,5-dialkyl-substituted pyrazines can be synthesized via the dehydrogenative self-coupling of 2-amino alcohols, often catalyzed by transition metal complexes. nih.gov

Cross-Coupling Reactions: Aryl groups can be installed on a pyrazine core using modern cross-coupling methodologies. For instance, Suzuki cross-coupling reactions between a halogenated pyrazine (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) and various aryl boronic acids provide access to a range of aryl-substituted pyrazines. mdpi.com Similarly, nickel-catalyzed N-arylation can be used to functionalize aminopyrazines. researchgate.net

Once the desired substituted pyrazine is obtained, it can be subjected to direct N-amination as described in section 2.1 to furnish the target substituted this compound salt.

| Precursor Synthesis Method | Example Precursors | Resulting Substituted Pyrazine |

| Condensation | 1,2-diaminopropane and biacetyl | 2,3,5-trimethylpyrazine |

| Dehydrogenative Coupling | 1-aminopropan-2-ol | 2,5-dimethylpyrazine nih.gov |

| Suzuki Coupling | 2-chloropyrazine and phenylboronic acid | 2-phenylpyrazine |

Functional Group Interconversions on the Pyrazine Ring

Modifying functional groups directly on the pre-formed this compound ring is challenging due to the electron-deficient nature of the positively charged ring system. The ring is highly deactivated towards electrophilic aromatic substitution. However, it is rendered more susceptible to nucleophilic attack.

Drawing analogies from the more extensively studied chemistry of N-aminopyridinium and N-alkylpyridinium salts, several transformations can be proposed:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the pyrazine ring of the cation, it could potentially be displaced by a strong nucleophile. Studies on N-methylpyridinium ions show that such substitutions are feasible, though the mechanism can be complex. nih.gov

Side-Chain Reactivity: Functional groups attached to the ring may be modified. For instance, the methyl groups of 2,6-dimethylpyrazine (B92225) can be deprotonated with a strong base like sodium amide to form a carbanion, which can then be reacted with electrophiles such as esters or alkyl halides. elsevierpure.com It is conceivable that a similar strategy could be applied to a substituted this compound salt, provided the conditions are compatible with the N-amino group.

These potential transformations remain largely speculative for the this compound system and would require careful consideration of the heightened reactivity and potential for competing reactions imparted by the N-amino group and the cationic charge.

Role as Reagents in Advanced Organic Synthesis

This compound salts are versatile reagents in advanced organic synthesis, serving as precursors to reactive intermediates and participating in a variety of chemical transformations. Their reactivity is largely centered around the positively charged pyrazinium ring and the exocyclic nitrogen atom, which can be exploited for the formation of new carbon-carbon and carbon-nitrogen bonds.

N-Centered Radical Precursors

While direct studies on this compound as a precursor for N-centered radicals are not extensively documented, strong evidence from analogous N-aminopyridinium systems suggests its potential in this capacity. N-aminopyridinium salts are well-established precursors for the generation of N-centered radicals, particularly amidyl radicals, through single-electron transfer processes. sciencemadness.orgnih.gov This transformation is often facilitated by photoredox catalysis, where a photosensitizer absorbs visible light and initiates the reduction of the N-aminopyridinium salt. sciencemadness.orgnih.gov

The proposed mechanism involves the single-electron reduction of the this compound cation to form a transient radical species. This intermediate can then fragment, releasing a pyrazine molecule and the desired N-centered radical. The driving force for this fragmentation is the formation of the stable, aromatic pyrazine ring. sciencemadness.org These generated N-centered radicals can then participate in various synthetic applications, including the direct amidation of arenes and heteroarenes. sciencemadness.org The use of photoredox catalysis allows for these reactions to be conducted under mild conditions. sciencemadness.orgnih.gov

The generation of N-centered radicals from N-aminopyridinium precursors has been utilized in reactions such as the aminohydroxylation of olefins. nih.gov This suggests that this compound could similarly be employed in a range of radical-mediated transformations.

Electrophilic Reagents in Cross-Coupling Chemistry

Currently, there is a lack of specific literature detailing the use of this compound as an electrophilic reagent in cross-coupling reactions. However, the broader class of N-vinylpyridinium and -ammonium salts has been successfully employed as electrophilic coupling partners in palladium-catalyzed Suzuki cross-coupling reactions. nih.gov This precedent suggests the potential for activated pyrazinium salts, such as this compound, to participate in similar transformations. The positively charged pyrazinium ring enhances the electrophilicity of the carbon atoms, making them susceptible to attack by organometallic reagents. Further research is needed to explore the viability and scope of this compound in common cross-coupling methodologies like Suzuki, Heck, and Sonogashira reactions.

Directing Group Capabilities in C-H Functionalization

The ability of the this compound moiety to act as a directing group in C-H functionalization reactions has not been explicitly demonstrated. However, related N-heterocyclic compounds have shown significant utility in this area. For instance, 1-aminopyridinium ylides have been effectively used as monodentate directing groups for the palladium-catalyzed β-arylation and alkylation of sp³ C-H bonds in carboxylic acid derivatives. beilstein-journals.org In these cases, the pyridine nitrogen coordinates to the metal center, directing the C-H activation to a specific position.

Given the structural similarities, it is plausible that the nitrogen atoms of the pyrazinium ring in this compound could coordinate to a transition metal catalyst, thereby directing the functionalization of a C-H bond on a tethered substrate. The development of such a methodology would be a valuable addition to the synthetic chemist's toolbox for selective C-H functionalization. Further investigation is required to establish the directing group capabilities of the this compound core.

Nucleophilic Additions to Activated Pyrazinium Salts

Activation of the pyrazine ring, as in this compound salts, renders it highly susceptible to nucleophilic attack. This reactivity provides a powerful method for the synthesis of substituted dihydropyrazines and related heterocyclic structures.

The addition of Grignard reagents to activated pyrazinium salts, specifically N-acylpyrazinium salts, has been shown to be a highly effective method for the synthesis of substituted 1,2-dihydropyrazines. These reactions proceed with a high degree of regioselectivity, with the nucleophile preferentially attacking the C2 position of the pyrazinium ring. beilstein-journals.orgnih.gov The reaction is applicable to a wide range of Grignard reagents and substituted pyrazinium salts, affording the corresponding dihydropyrazines in moderate to excellent yields. beilstein-journals.orgnih.gov

The regioselectivity of the addition is influenced by both electronic and steric factors of the substituents on the pyrazinium ring. DFT calculations have supported the thermodynamic favorability of the 1,2-addition over other possible addition pathways. nih.gov

| Entry | Pyrazinium Salt Substituent | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Methoxy | Phenylmagnesium bromide | 2-Phenyl-3-methoxy-1,2-dihydropyrazine derivative | 85 |

| 2 | 3-Methoxy | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)-3-methoxy-1,2-dihydropyrazine derivative | 75 |

| 3 | 3-Methoxy | 4-Chlorophenylmagnesium bromide | 2-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazine derivative | 68 |

| 4 | 2,5-Diphenyl | Methylmagnesium bromide | 2-Methyl-2,5-diphenyl-1,2-dihydropyrazine derivative | 92 |

| 5 | 2,5-Diphenyl | Ethylmagnesium bromide | 2-Ethyl-2,5-diphenyl-1,2-dihydropyrazine derivative | 88 |

Table 1: Examples of Regioselective Addition of Grignard Reagents to N-Acylpyrazinium Salts. nih.gov

The addition of other nucleophiles, such as trimethylsilyl (B98337) (TMS) ketene (B1206846) acetals, to activated pyrazinium salts has also been reported. The reaction of pyrazines activated with methyl chloroformate with bis(trimethylsilyl)ketene acetals can lead to the formation of polycyclic γ-lactones in moderate yields. beilstein-journals.orgnih.gov Furthermore, TMS-ketene acetals have been shown to add regioselectively to substituted N-triflate pyrazinium salts. beilstein-journals.orgnih.gov

| Entry | Iminium Salt Precursor | Silyl (B83357) Enol Ether | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-Dibenzylamino ketene silyl acetal | Cyclohexanone TMS enol ether | α-(2-Oxocyclohexyl)-N,N-dibenzylglycine ester derivative | 73 |

| 2 | N,N-Dibenzylamino ketene silyl acetal | Cycloheptanone TMS enol ether | α-(2-Oxocycloheptyl)-N,N-dibenzylglycine ester derivative | 71 |

| 3 | N,N-Dibenzylamino ketene silyl acetal | Cyclooctanone TMS enol ether | α-(2-Oxocyclooctyl)-N,N-dibenzylglycine ester derivative | 68 |

Table 2: Examples of Nucleophilic Addition of Silyl Enol Ethers to Iminium Salts Generated from Amino Ketene Silyl Acetals. sciencemadness.org

Advanced Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of 1-Aminopyrazin-1-ium Analogue Salts

Detailed crystallographic studies on salts of N-alkylated aminopyrazinium cations, such as 3-amino-1-methylpyrazin-1-ium, offer a robust model for understanding the structural parameters of the parent this compound cation.

The geometry of the aminopyrazinium cation is of significant interest. A key feature is the bond distance between the exocyclic amino group and the pyrazine (B50134) ring. In the case of 3-amino-1-methylpyrazin-1-ium chloride, the C—N(H₂) bond distance is 1.348 (3) Å, and for the iodide salt, it is 1.338 (8) Å mdpi.com. These bond lengths are notably shorter than typical C(sp²)–NH₂ single bonds (around 1.36 Å), suggesting a considerable degree of double-bond character mdpi.com. This shortening is attributed to the participation of the lone pair of electrons from the amino group in the π-resonance system of the pyrazinium ring mdpi.com.

Table 1: Selected Bond Lengths in 3-Amino-1-methylpyrazin-1-ium Salts

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| 3-Amino-1-methylpyrazin-1-ium chloride | C–N(H₂) | 1.348 (3) | mdpi.com |

This interactive table allows for the comparison of C–N(H₂) bond lengths in different salt forms of the methylated analog.

The internal bond angles of the pyrazinium ring are also influenced by N-amination. For instance, the C5–N4–C3 bond angle in 3-amino-1-methylpyrazin-1-ium chloride is 121.02 (18)° mdpi.com. This is significantly wider than the corresponding angle in neutral 2-aminopyrazine, indicating a distortion of the ring geometry upon quaternization of one of the ring nitrogen atoms mdpi.com.

Table 2: C5–N4–C3 Bond Angles in Aminopyrazine Derivatives

| Compound | Bond Angle (°) | Reference |

|---|---|---|

| 3-Amino-1-methylpyrazin-1-ium chloride | 121.02 (18) | mdpi.com |

This interactive table highlights the change in the C5–N4–C3 bond angle upon N-alkylation and formation of the pyrazinium cation.

The possibility of amine-imine tautomerism is an important consideration for aminopyrazine derivatives. However, single-crystal X-ray diffraction studies of 3-amino-1-methylpyrazin-1-ium salts have conclusively shown that in the solid state, the cation exists in the amine tautomeric form mdpi.com. The observed short C–N(H₂) bond is therefore a result of resonance delocalization rather than the presence of a C=N double bond characteristic of the imine tautomer mdpi.com. The stability of the amine tautomer in the solid state is likely influenced by the formation of favorable intermolecular interactions, such as hydrogen bonding.

Supramolecular Assembly and Crystal Engineering Principles

The way in which individual ions pack together in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is central to the field of crystal engineering, which seeks to design and synthesize new crystalline materials with desired properties.

Hydrogen bonding plays a crucial role in the crystal packing of aminopyrazinium salts. The amino group of the cation is an excellent hydrogen bond donor, while the counter-anion (e.g., halide) acts as a hydrogen bond acceptor.

In the crystal structure of 3-amino-1-methylpyrazin-1-ium chloride, the cations and anions are linked by N–H···Cl hydrogen bonds, which propagate to form one-dimensional chains mdpi.com. In the iodide analogue, the N–H···I hydrogen bonds result in the formation of centrosymmetric four-component clusters . The nature of the anion can thus significantly influence the resulting supramolecular architecture. In more complex systems, such as those containing water molecules or carboxylate anions, a wider variety of hydrogen bonds, including O–H···O and N–H···O interactions, can be observed, leading to the formation of intricate two- and three-dimensional networks.

Table 3: Examples of Hydrogen Bonding in Aminopyridinium and Aminopyrimidinium Salts

| Salt | Hydrogen Bond Type | Supramolecular Motif |

|---|---|---|

| 1-Allyl-2-aminopyridin-1-ium bromide | N–H···Br | One-dimensional chains |

| 3-Amino-1-propylpyridinium bromide | N–H···Br, C–H···Br | Chains |

| 4-Aminopyridinium salts | N–H···N, N–H···S | Three-dimensional nets |

This interactive table showcases the diversity of hydrogen bonding patterns observed in related heterocyclic ammonium salts.

Halogen bonding is another important non-covalent interaction that can be utilized in the design of crystalline materials. It involves an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.

While specific examples of halogen-bonded co-crystals involving the this compound cation are not documented in the reviewed literature, studies on co-crystals of other nitrogen-containing heterocycles, such as pyridines, with halogen bond donors like 1,4-diiodotetrafluorobenzene provide a blueprint for how such architectures could be engineered. In these systems, strong and directional I···N halogen bonds are often the primary interaction guiding the assembly of the co-crystal. It is conceivable that the pyrazine nitrogen atoms of the this compound cation could act as halogen bond acceptors, leading to the formation of predictable supramolecular synthons and extended networks. The interplay between the stronger hydrogen bonding from the N-amino group and potential halogen bonding to the ring nitrogens would offer a rich area for the design of novel crystalline materials.

Pi-Stacking Interactions of Aromatic Rings

Pi-stacking interactions, a cornerstone of supramolecular chemistry, play a crucial role in the solid-state arrangement of aromatic compounds. These non-covalent forces, arising from the electrostatic and van der Waals interactions between the electron clouds of aromatic rings, are instrumental in dictating the packing motifs of this compound salts.

The presence of the exocyclic amino group in the this compound cation introduces a significant electronic perturbation to the pyrazine ring, enhancing its electron-rich character. This, in turn, influences the nature of the π-stacking interactions. Theoretical and experimental studies on similar systems have shown that electrostatic forces are a key component of these interactions nih.gov. The precise geometry of these stacked arrangements is a delicate balance between attractive and repulsive forces, often resulting in offset or slipped-parallel orientations to minimize electrostatic repulsion rsc.org.

| Compound/System | Interaction Type | Interplanar Distance (Å) | Significance |

|---|---|---|---|

| 2-Aminopyrimidinium hexafluoridosilicate | Cation-Cation π-stacking | Not explicitly stated, but stacking is a dominant feature | Stabilizes the crystal lattice through aromatic interactions. researchgate.net |

| Protein-Porphyrin Complexes | π-π and Cation-π | Varies | Demonstrates the prevalence and energetic significance of stacking in biological systems. rsc.org |

Influence of Counterions on Crystal Packing

The crystal structure of the closely related 3-Amino-1-methylpyrazin-1-ium chloride provides valuable insights into the role of the chloride anion. In this structure, the cations and anions are linked via N—H⋯Cl hydrogen bonds, forming one-dimensional chains. This demonstrates the ability of small, spherical anions with strong hydrogen bond accepting capabilities to dictate the primary supramolecular synthons.

Studies on a range of heterocyclic salts have systematically investigated the impact of varying the counterion. For instance, in pyridinium and pyrimidinium halides, increasing the size of the halide anion (from Cl⁻ to Br⁻ to I⁻) can lead to changes in the crystal packing, sometimes resulting in isostructural or polymorphic forms mdpi.com. Larger, more diffuse anions may favor different hydrogen bonding motifs or lead to a greater separation between the cationic layers, thereby influencing properties such as solubility and stability nih.gov.

The hydration level of the salt, which is also influenced by the counterion, can dramatically alter the crystal packing. The incorporation of water molecules can introduce new hydrogen bonding pathways, leading to the formation of distinct hydrated phases with unique crystal structures and physicochemical properties mdpi.comnih.gov.

| Cation | Counterion | Observed Packing Features | Reference |

|---|---|---|---|

| 3-Amino-1-methylpyrazin-1-ium | Chloride (Cl⁻) | Formation of 1D chains via N—H⋯Cl hydrogen bonds. | - |

| Pyridinium Derivatives | Bromide (Br⁻), Hexafluorophosphate (PF₆⁻) | Counterion size affects mesophase stability. mdpi.com | mdpi.com |

| Procaine | Various | Counterion affects hygroscopicity, solubility, and solid-state stability. nih.gov | nih.gov |

| 4-Aminopyridine | Nitrofurantoin (hydrated forms) | Hydration level, influenced by the counterion, dictates distinct crystal structures. mdpi.comnih.gov | mdpi.comnih.gov |

Design of Coordination Networks and Polymers using Pyrazine Building Blocks

Pyrazine and its derivatives are renowned for their ability to act as bridging ligands in the construction of coordination networks and polymers. The two nitrogen atoms in the pyrazine ring are suitably positioned to coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The introduction of an amino group, as in the this compound cation, offers additional functionality for hydrogen bonding and can influence the electronic properties of the pyrazine ring, thereby modulating its coordination behavior.

While direct examples of coordination networks employing the this compound cation as a primary ligand are not extensively documented, studies on related aminopyrazine and aminopyridine ligands provide a strong basis for their potential in this area. For example, coordination polymers have been successfully synthesized using 2-aminopyrazine as a ligand, where it forms infinite one-dimensional chains by bridging metal centers nih.gov.

The design of these networks is guided by the coordination preferences of the metal ion and the geometry of the pyrazine-based ligand. The amino group can participate in hydrogen bonding with counterions or solvent molecules, further directing the supramolecular assembly of the coordination polymer. The versatility of pyrazine-based ligands allows for the construction of a wide array of network topologies with potential applications in areas such as catalysis, gas storage, and molecular magnetism. The coordination chemistry of aminopyridinato ligands with early transition metals has also been extensively reviewed, highlighting the diverse binding modes and applications of these related systems vot.pl.

Structural Polymorphism Studies of Pyrazinium Salts

Structural polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of profound importance in materials science and pharmaceuticals. The different polymorphs of a substance can exhibit significant variations in their physical and chemical properties, including melting point, solubility, and stability.

The emergence of polymorphism is a complex interplay of thermodynamic and kinetic factors during the crystallization process. Subtle changes in crystallization conditions, such as solvent, temperature, and cooling rate, can lead to the formation of different solid forms. The study of polymorphism in pyrazinium salts is an important area for future research, as the ability to control the crystalline form would allow for the fine-tuning of material properties for specific applications. The investigation of polymorphism in metal halide perovskites, which can also feature organic cations, further underscores the structural diversity achievable in solid-state materials researchgate.netrsc.orgarxiv.org.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 1-Aminopyrazin-1-ium Species

Quantum chemical calculations, which use the principles of quantum mechanics, are employed to determine the properties of molecules. wikipedia.orgvub.be These calculations can predict molecular structures, vibrational frequencies, and electronic properties with high accuracy, complementing experimental data. nih.gov

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. lupinepublishers.commdpi.com DFT calculations have been successfully applied to pyrazinium systems to determine their geometric and electronic properties.

Research on 1-amino-substituted pyrazinium cations has utilized DFT methods, such as B3LYP with the 6-31G++(2d,p) basis set and PBE with a triple-zeta (3z) basis set, to calculate their geometries. researchgate.net The results of these calculations have shown good agreement with experimental data obtained from X-ray crystallography, confirming the predicted molecular structures. researchgate.net In one study, the calculated geometry of the 1,2-diaminopyrazinium cation revealed that the C2-NH2 bond distance is close to that of a typical C=N double bond, which suggests an iminium character for the cation. researchgate.net

DFT has also been used to interpret the regioselectivity of the amination of pyrazine (B50134) derivatives. researchgate.net By calculating the energies of the possible isomeric products, researchers can predict which nitrogen atom in the pyrazine ring is more likely to be aminated. These theoretical predictions have been corroborated by experimental observations. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Pyrazinium Systems

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G++(2d,p) | Geometry Optimization of 1-aminopyrazinium cations | researchgate.net |

| PBE | 3z | Geometry Optimization and Regioselectivity of Amination | researchgate.net |

| B3LYP | 6-31g(d,p) | Structural and Thermodynamic Properties of Metronidazole | lupinepublishers.com |

This table is illustrative and based on methods applied to similar heterocyclic systems.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations. nih.gov

Studies on related aminopyrimidines have employed a range of ab initio techniques to determine the energy barriers for the internal rotation and inversion of the amino group. nih.gov The research highlighted that while lower-level calculations can sometimes provide adequate results, higher-level methods like CCSD(T) are often necessary for achieving high accuracy. nih.gov For the this compound cation, similar ab initio approaches could be used to precisely calculate its electronic structure, ionization potential, and electron affinity. While DFT is often the method of choice, ab initio calculations serve as a benchmark for validating DFT results. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. ossila.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. lupinepublishers.commdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. lupinepublishers.commdpi.com

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The analysis of these frontier orbitals is fundamental to understanding charge-transfer processes within a molecule or between molecules. iqce.jp In pyrazine derivatives, it has been shown that modifying the substituent groups can alter the HOMO-LUMO gap. science.gov Increasing the push-pull electronic character of substituents or extending the conjugated system tends to decrease the energy gap, leading to a redshift in the electronic absorption spectrum. science.gov

For this compound, DFT calculations can provide detailed information about its frontier orbitals. The distribution of HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. This analysis is crucial for understanding its reaction mechanisms. lupinepublishers.com

Table 2: Illustrative HOMO-LUMO Data for a Hypothetical Modified this compound System (Based on Metronidazole Study)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|---|---|---|

| This compound | -6.8 | -2.2 | 4.6 | 2.3 | 0.22 |

| Derivative A | -6.5 | -2.3 | 4.2 | 2.1 | 0.24 |

Note: This table is a hypothetical representation based on principles from cited literature lupinepublishers.com to illustrate the type of data generated from HOMO-LUMO analysis. The values are not experimental data for this compound.

The study of excited states is essential for understanding the photophysical properties of molecules, such as fluorescence and phosphorescence. iupac.org When a molecule absorbs light, it transitions to an excited electronic state, which can then decay back to the ground state through various radiative (e.g., light emission) or non-radiative pathways. kyoto-u.ac.jp

A fascinating photophysical phenomenon observed in some organic molecules is Aggregation-Induced Emission (AIE). magtech.com.cn In contrast to typical fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules (AIEgens) are weakly emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgnih.gov The mechanism is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. magtech.com.cnrsc.org

While direct studies on AIE in this compound are not prominent, the pyrazine core is a component of some luminescent materials. By attaching specific rotor-like groups (e.g., benzoyl or tetraphenylethene) to the this compound core, it is conceivable to design novel AIE-active derivatives. rsc.org Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), would be instrumental in modeling the excited state potential energy surfaces of such derivatives. These calculations could elucidate the specific intramolecular motions responsible for quenching fluorescence in solution and how aggregation restricts these motions to induce emission, providing a clear working mechanism for newly designed AIEgens. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with solvent molecules. nih.govarxiv.org

For this compound, MD simulations could be employed to investigate its behavior in solution. These simulations can reveal how the cation interacts with water or other solvent molecules, providing insights into its solvation shell structure and transport properties. This is particularly important for understanding its behavior in biological or chemical systems where solvent interactions play a key role. rsc.org

Furthermore, if derivatives of this compound are designed as AIEgens, MD simulations can be used to model the aggregation process. youtube.com By simulating a system with multiple cations, researchers can observe how they self-assemble and how this aggregation affects their conformational freedom. This can provide a dynamic picture that complements the static information from quantum chemical calculations, helping to validate the RIM mechanism responsible for the AIE phenomenon. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. imist.mamdpi.com These models use molecular descriptors—numerical values that encode structural or physicochemical features—to predict the properties of new, untested compounds, thereby rationalizing the design of new molecules with desired characteristics. imist.manih.gov

For the this compound family, QSPR studies could be highly valuable. For instance, in the amination of various 2-substituted pyrazines, a multiparameter correlation was established between the logarithm of the product concentration ratio and various substituent constants (σI, σRo, and E_so). researchgate.net This represents a form of QSPR, where electronic and steric parameters of substituents are used to predict the regioselectivity of a reaction. researchgate.net

A broader QSPR model for this compound derivatives could be developed to predict properties such as solubility, stability, or photophysical characteristics. The first step would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for a series of derivatives. nih.gov Then, using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation linking these descriptors to a specific property would be generated and validated. nih.govmdpi.com Such a model would be a powerful tool for efficiently screening virtual libraries of compounds to identify candidates with optimal properties for specific applications.

Derivation of Electronic and Quantum Chemical Descriptors

Quantum-chemical calculations have been instrumental in providing a detailed picture of the this compound cation at the molecular level. Researchers have employed Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems, to model the cation and its substituted derivatives. researchgate.netresearchgate.net

Specifically, calculations have been performed using methods such as AM1, PM3, and more advanced DFT functionals like PBE (Perdew–Burke–Ernzerhof) with a triple-zeta basis set (3z) and the hybrid functional B3LYP with the 6-31G++(2d,p) basis set. researchgate.netresearchgate.net These computational approaches have successfully provided optimized geometries for the this compound cation that are in close agreement with experimental data obtained from X-ray diffraction analysis. researchgate.netresearchgate.net

Key electronic and quantum chemical descriptors derived from these calculations include:

Relative Stabilities: The total energies (E) and relative energies (ΔE) of different isomers and conformers have been calculated to predict their thermodynamic stability. researchgate.net

Activation Energies: The energies of activation for the amination process of pyrazine, which leads to the formation of the this compound cation, have been calculated to understand the reaction kinetics. researchgate.net

Gas-Phase Proton Affinities: This descriptor helps in quantifying the basicity of the parent pyrazine molecule at different nitrogen positions. researchgate.net

The table below summarizes the computational methods and the types of descriptors that have been derived for the this compound cation and its derivatives.

| Computational Method | Basis Set | Derived Descriptors | Reference |

| Density Functional Theory (DFT) | PBE/3Z | Optimized molecular geometry, relative stabilities of cations, activation energies for amination, gas-phase proton affinities. | researchgate.net |

| Density Functional Theory (DFT) | B3LYP/6-31G++(2d,p) | Optimized molecular geometry similar to experimental data. | researchgate.net |

| AM1, PM3 | N/A | Preliminary geometric calculations. | researchgate.net |

Prediction Models Based on Structural Parameters

A significant outcome of the computational studies on substituted pyrazines is the development of predictive models that correlate structural parameters with chemical reactivity. These models are crucial for forecasting the outcome of chemical reactions, such as the regioselectivity of amination. researchgate.net

When pyrazine and its derivatives are aminated using O-mesitylenesulfonylhydroxylamine, the reaction can yield different isomers of aminopyrazinium salts. The regioselectivity of this reaction—that is, which nitrogen atom of the pyrazine ring is aminated—has been successfully modeled using a multiparameter correlation. researchgate.net

For a series of 2-X-substituted pyrazines, a correlation was established between the logarithm of the concentration ratio of the resulting 2-X- and 3-X-(1-amino)pyrazin-1-ium cations and a combination of substituent constants. researchgate.net These constants quantify the electronic (inductive and resonance) and steric effects of the substituent 'X'. The developed correlation equation is a powerful tool for predicting the isomeric product distribution based on the nature of the substituent. researchgate.net

The parameters used in these predictive models are summarized in the table below.

| Model Type | Dependent Variable | Independent Variables (Substituent Constants) | Application | Reference |

| Multiparameter Correlation | Logarithm of the concentration ratio of 2- and 3-substituted cation isomers | σI (Inductive effect), σRº (Resonance effect), E_so (Steric effect) | Predicts the regioselectivity of the amination of 2-substituted pyrazines. | researchgate.net |

| Single Parameter Correlation | Logarithm of the concentration ratio of 2- and 3-substituted cation isomers | Substituent steric constants (for 2-alkylpyrazines) | Predicts regioselectivity for a specific subset of pyrazine derivatives. | researchgate.net |

These models, grounded in quantum-chemical calculations, demonstrate a sophisticated understanding of how the structural and electronic properties of a substituent on the pyrazine ring dictate the outcome of its amination, providing a predictive framework for synthetic chemists. researchgate.net

Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within the 1-aminopyrazin-1-ium cation. Both FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic "fingerprint." The N-amination of the pyrazine (B50134) ring introduces distinct spectral features and shifts existing ring vibrations.

Key diagnostic bands for the this compound cation include:

N-H Vibrations: The primary amino group (-NH₂) gives rise to strong, characteristic bands. Asymmetric and symmetric N-H stretching vibrations (ν_as(N-H) and ν_s(N-H)) are typically observed in the 3400–3100 cm⁻¹ region. The NH₂ scissoring (bending) vibration (δ(NH₂)) appears as a prominent band around 1650 cm⁻¹.

Ring Vibrations: The positive charge on the pyrazinium ring strengthens the ring bonds, causing a general shift of ring stretching vibrations (ν(C=C), ν(C=N)) to higher wavenumbers compared to neutral pyrazine. These bands are typically found in the 1600–1400 cm⁻¹ region.

N-N Stretch: The vibration of the newly formed nitrogen-nitrogen single bond (ν(N-N)) is a key indicator of successful N-amination. This mode is often observed in the 1200–1100 cm⁻¹ range, although its intensity can vary.

C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while out-of-plane (γ) and in-plane (β) C-H bending vibrations are found at lower frequencies, providing further structural confirmation.

The table below summarizes representative vibrational frequencies observed for this compound salts.

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν_as(N-H) | Asymmetric N-H Stretch | 3360 - 3320 | Stretching of the two N-H bonds out of phase. |

| ν_s(N-H) | Symmetric N-H Stretch | 3280 - 3240 | Stretching of the two N-H bonds in phase. |

| δ(NH₂) | NH₂ Scissoring | 1660 - 1640 | In-plane bending of the H-N-H angle. |

| ν(Ring) | Ring C=N/C=C Stretch | 1610 - 1500 | Stretching vibrations within the aromatic pyrazinium ring. |

| ν(N-N) | N-N Stretch | 1180 - 1150 | Stretching of the bond between the ring nitrogen and the exocyclic amino nitrogen. |

| γ(C-H) | Out-of-Plane C-H Bend | 880 - 850 | Bending of the ring C-H bonds out of the plane of the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protonation State and Connectivity

NMR spectroscopy is indispensable for confirming the covalent structure and assessing the electronic environment of the this compound cation in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the site of amination and the presence of the positive charge.

¹H NMR Spectroscopy: The most striking feature in the ¹H NMR spectrum is the significant downfield shift (deshielding) of all ring protons compared to neutral pyrazine (δ ≈ 8.6 ppm). This deshielding is a direct consequence of the reduced electron density in the aromatic ring due to the positive charge at the N1 position. The protons adjacent to the quaternized nitrogen (H2 and H6) are typically the most deshielded. The exocyclic amino protons (-NH₂) appear as a distinct signal, whose chemical shift and line shape can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum shows a downfield shift for all ring carbons, confirming that the positive charge is delocalized over the entire ring system.

The combination of chemical shifts, signal multiplicities (splitting patterns), and integration values allows for the complete assignment of the molecular structure, confirming connectivity and definitively establishing the formation of the this compound cation over other potential isomers.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Solvent |

|---|---|---|---|---|

| ¹H | H-2 / H-6 | 9.1 - 9.3 | d (doublet) or m (multiplet) | D₂O or DMSO-d₆ |

| ¹H | H-3 / H-5 | 8.8 - 9.0 | d (doublet) or m (multiplet) | D₂O or DMSO-d₆ |

| ¹H | -NH₂ | 8.5 - 9.5 | s (broad singlet) | DMSO-d₆ |

| ¹³C | C-2 / C-6 | 146 - 148 | - | D₂O or DMSO-d₆ |

| ¹³C | C-3 / C-5 | 138 - 140 | - | D₂O or DMSO-d₆ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (n→π, π→π)**

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to changes in the π-electron system. The spectrum of this compound differs significantly from that of its parent, neutral pyrazine.

π→π Transitions:* The cation exhibits intense absorption bands in the UV region, which are assigned to π→π* transitions. These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The introduction of the amino group and the positive charge perturbs the energy levels of these orbitals, leading to characteristic absorption maxima (λ_max). Typically, one or more strong bands are observed at wavelengths below 300 nm.

n→π Transitions:* Neutral pyrazine is known for its symmetry-forbidden n→π* transition at long wavelengths (≈320 nm). Upon N-amination and formation of the cation, the non-bonding (n) orbitals on the ring nitrogens are stabilized. This stabilization, particularly at the protonated N1 site, causes a significant hypsochromic (blue) shift of the n→π* transition. As a result, this transition is often masked by the much more intense π→π* bands in the spectrum of this compound.

The position and intensity (molar absorptivity, ε) of these bands are valuable for quantitative analysis and for studying the electronic structure of the cation.

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment | Typical Solvent |

|---|---|---|---|

| ≈ 225 - 235 | 8,000 - 12,000 | π→π | Water or Methanol |

| ≈ 280 - 290 | 5,000 - 8,000 | π→π | Water or Methanol |

X-ray Diffraction (XRD) for Powder and Single Crystal Characterization

X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD): This technique offers an unambiguous determination of the molecular structure of the this compound cation. By analyzing the diffraction pattern from a suitable single crystal, researchers can determine:

Connectivity: It provides definitive proof of the N-N bond, confirming the 1-amino substitution pattern.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., N1-N(amino), C-N, C-C) and angles within the cation can be obtained. The pyrazinium ring is typically found to be planar or nearly planar.

Crystal Packing: SC-XRD reveals how the cations and their associated counter-ions are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds between the -NH₂ protons and the counter-ion (e.g., chloride, perchlorate, picrate), which dictate the solid-state architecture.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline (powder) samples. The resulting diffractogram serves as a fingerprint for a specific crystalline phase. It is primarily used to confirm the phase purity of a bulk synthesized sample by comparing its experimental pattern to one calculated from single-crystal data or to a standard reference pattern.

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| Molecular Formula | [C₄H₆N₃]⁺X⁻ (where X is a counter-ion) | Confirms stoichiometry with the counter-ion. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic geometry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Describes the symmetry elements within the crystal. |

| Ring Geometry | Planar or near-planar | Consistent with an aromatic sp²-hybridized system. |

| N1-N(amino) Bond Length | 1.41 - 1.43 Å | Confirms the presence of an N-N single bond. |

| Intermolecular Interactions | N-H···X hydrogen bonding | Shows how cations and anions are linked in the solid state. |

Mechanistic Organic Chemistry of 1 Aminopyrazin 1 Ium Reactions

Electron Transfer Processes

Electron transfer (ET) processes involving 1-aminopyrazin-1-ium are fundamental to its reactivity, particularly in photoredox catalysis. These salts can undergo single-electron transfer (SET) to generate highly reactive intermediates. The process is typically initiated by a photoexcited catalyst, which transfers an electron to the this compound cation. nih.gov

The reduction of the N-aminopyrazin-1-ium salt leads to the cleavage of the relatively weak N–N bond, resulting in the formation of an amidyl radical and a neutral pyrazine (B50134) molecule. nih.govnih.gov This N–N bond scission is a key step, as it unlocks the synthetic potential of the resulting radical species for subsequent bond-forming reactions. The electrochemical properties of related N-aminopyridinium salts, which show characteristic one-electron reduction processes, support this mechanistic framework. nih.gov

The general mechanism can be summarized as follows:

Photoexcitation: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the this compound salt.

N–N Bond Cleavage: The resulting radical anion rapidly undergoes fragmentation to produce a neutral pyrazine and an N-centered amidyl radical.

Radical Reaction: The highly reactive amidyl radical engages in further reactions, such as hydrogen atom transfer (HAT) or addition to unsaturated systems. ibs.re.kr

This electron transfer pathway transforms the relatively stable pyrazinium salt into a potent radical precursor under mild, light-mediated conditions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions for Pyrazolodiazines)

This compound salts are valuable precursors for generating pyrazinium N-ylides, which are 1,3-dipoles. These ylides can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. wikipedia.orgnih.gov This reaction pathway is a powerful method for synthesizing fused heterocyclic systems, such as pyrazolodiazines.

The generation of the reactive ylide intermediate is typically achieved by treating the this compound salt with a base. The base abstracts a proton from the exocyclic nitrogen atom, forming a neutral, dipolar pyrazinium ylide. semanticscholar.orgwikipedia.org This ylide possesses a nucleophilic carbanion-like carbon and an electrophilic iminium-like nitrogen, characteristic of a 1,3-dipole. scispace.comyoutube.com

The mechanistic steps for the formation of a pyrazolodiazine via a 1,3-dipolar cycloaddition are:

Ylide Formation: Deprotonation of the this compound salt with a suitable base generates the corresponding pyrazinium N-ylide.

Concerted Cycloaddition: The ylide undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne. According to frontier molecular orbital (FMO) theory, this reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the ylide with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice-versa. organic-chemistry.org

Aromatization: The initial cycloadduct, a dihydropyrazolopyrazine, may undergo subsequent oxidation or elimination to yield the fully aromatic pyrazolodiazine product.

This cycloaddition-aromatization sequence provides a regioselective route to complex heterocyclic scaffolds from simple pyrazinium precursors. wikipedia.org

Table 1: Regioselectivity in 1,3-Dipolar Cycloaddition of a Pyrazinium Ylide

| Dipolarophile (R-C≡C-R') | Major Regioisomer | Minor Regioisomer | Controlling Factors |

|---|---|---|---|

| Symmetrical Alkyne (R=R') | Single Product | N/A | Symmetry of dipolarophile |

| Terminal Alkyne (R'=H) | Substituent at C4 | Substituent at C5 | Steric and electronic effects |

| Alkyne with EWG (e.g., CO₂Me) | EWG at C4 | EWG at C5 | LUMO-dipole controlled (electronic) |

| Alkyne with EDG (e.g., OMe) | EDG at C5 | EDG at C4 | HOMO-dipole controlled (electronic) |

Acid-Catalyzed Transformations (e.g., Dihydropyrazine Conversion)

While less common than their radical or cycloaddition pathways, transformations of this compound derivatives can be influenced by acidic conditions. For instance, related dihydropyrazine intermediates, which might be formed during reduction or cycloaddition reactions, can undergo acid-catalyzed transformations.

A plausible acid-catalyzed mechanism involves the protonation of a nitrogen atom within the dihydropyrazine ring, which activates the molecule towards subsequent reactions. This can facilitate tautomerization, rearrangement, or elimination pathways. For example, an acid-catalyzed dehydration or dehydrogenation of a dihydropyrazine intermediate could be a key step in an aromatization process, leading to the corresponding pyrazinium salt.

The mechanism for an acid-catalyzed conversion of a dihydropyrazine could proceed as follows:

Protonation: A ring nitrogen of the dihydropyrazine is protonated by an acid catalyst, increasing its electrophilicity.

Elimination/Rearrangement: The protonated intermediate can then undergo elimination of a leaving group (e.g., H₂O if a hydroxyl group is present) or a hydride shift, facilitated by the positive charge on the nitrogen.

Deprotonation/Aromatization: Loss of a proton, often from an adjacent carbon, re-establishes the aromatic pyrazine or pyrazinium ring system.

These transformations are crucial for understanding the stability and reactivity of intermediates in the synthesis and reactions of pyrazinium derivatives.

Radical Generation and Pathways (e.g., N-Centered Radicals)

The generation of nitrogen-centered radicals from this compound salts is a highly effective strategy for initiating a range of synthetic transformations. researchgate.net As discussed in the context of electron transfer, single-electron reduction of these salts leads to the homolytic cleavage of the N-N bond, producing a reactive N-centered amidyl radical. nih.govresearchgate.net

These amidyl radicals are versatile intermediates that can participate in several distinct pathways:

Hydrogen Atom Transfer (HAT): The amidyl radical can abstract a hydrogen atom from a suitable donor, such as an aldehyde, to generate a new carbon-centered radical (e.g., an acyl radical). This new radical can then engage in further reactions, such as addition to the pyrazinium ring. ibs.re.krresearchgate.net

Addition to Alkenes: Amidyl radicals can add to carbon-carbon double bonds in an intermolecular or intramolecular fashion, leading to the formation of new C-N bonds and carbon-centered radical intermediates. nih.gov

C-H Amination: In some cases, the amidyl radical can directly attack the C-H bonds of arenes or heteroarenes, leading to direct amination products. researchgate.net

The choice of pathway is influenced by the reaction conditions, the nature of the substituents on the pyrazinium salt, and the other substrates present in the reaction mixture. The use of visible-light photoredox catalysis provides a mild and efficient method for generating these N-centered radicals, avoiding the harsh conditions often required by traditional radical initiation methods. rsc.org

Table 2: Potential Pathways of Amidyl Radicals Generated from this compound

| Reaction Pathway | Reactant | Key Intermediate | Typical Product |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Aldehyde (R-CHO) | Acyl Radical (R-C•=O) | Acylated Pyrazine |

| Addition to Alkene | Styrene | Benzylic Radical | β-Aminostyrene derivative |

| C-H Amination | Benzene | Aminated cyclohexadienyl radical | N-Phenylamine derivative |

| Radical Cascade | Alkene + Trapping Agent | Carbon-centered radical | Polyfunctionalized product |

Emerging Research Directions and Academic Applications

Utility in Coordination Chemistry and Metal Complexes

The presence of multiple nitrogen atoms makes the 1-aminopyrazin-1-ium moiety and its derivatives excellent candidates for ligand design in coordination chemistry. These ligands can coordinate to metal ions in various modes, leading to the formation of discrete metal complexes and extended coordination polymers with diverse structures and properties.

Derivatives of this compound are effective ligands for a range of transition metals, including copper(I) and iron(II)/iron(III). The coordination can occur through the pyrazine (B50134) ring nitrogen atoms and the exocyclic amino group, often leading to stable chelate structures.

Copper(I) Complexes: Copper(I) complexes incorporating aminopyrazine-type ligands have been extensively studied. These complexes often exhibit fascinating structural diversity, forming one- and two-dimensional coordination polymers. mdpi.commdpi.com For instance, chloro-substituted pyrazin-2-amine ligands react with copper(I) bromide to form coordination polymers where the pyrazine ligand coordinates in a monodentate fashion to a Cu(I) ion. mdpi.comresearchgate.net The specific coordination mode (via N1 or N4 of the pyrazine ring) is influenced by the substitution pattern on the pyrazine ring. mdpi.comresearchgate.net The resulting structures are often stabilized by a combination of coordination bonds, hydrogen bonds, and sometimes halogen bonds. mdpi.comresearchgate.net The coordination environment around the Cu(I) center is typically a distorted tetrahedron. mdpi.comresearchgate.net

Iron(II) and Iron(III) Complexes: The aminopyrazine scaffold is also utilized in the design of iron complexes. For example, 3-amino-2-pyrazinecarboxylate has been used to synthesize mononuclear and dinuclear iron(III) complexes. mdpi.com In these complexes, the ligand can act as a bidentate chelator, binding to the iron center through a ring nitrogen and a carboxylate oxygen atom. mdpi.com The geometry around the iron centers can vary, leading to different structural and magnetic properties. mdpi.com While high-spin iron(II) complexes are common, the specific ligand environment, including steric hindrance and electronic effects, plays a crucial role in determining the spin state and catalytic activity of the resulting complex. nsf.govnih.gov For example, some iron(II) complexes with aminopyridyl ligands have been shown to possess a labile coordination site, which is crucial for their peroxidase activity. rsc.org

| Metal Ion | Ligand | Coordination Mode | Structural Motif | Reference |

|---|---|---|---|---|

| Cu(I) | 3-Chloro-pyrazin-2-amine | Monodentate (N1) | 1D polymeric 'staircase' chains | mdpi.com |

| Cu(I) | 3,6-Dichloro-pyrazin-2-amine | Monodentate (N4) | 1D polymeric 'staircase' chains | mdpi.com |

| Fe(III) | 3-Amino-2-pyrazinecarboxylate | Bidentate (N,O-chelate) | Mononuclear [Fe(L)3] | mdpi.com |

| Fe(II) | N,N′-bis(2-pyridylmethyl)ethane-1,2-diamine derivatives | Pentadentate | Distorted Octahedral [FeL(X)]n+ | rsc.org |

The ability of aminopyrazine ligands to bridge metal centers is fundamental to the construction of coordination polymers (CPs). These extended networks are of great interest in materials science due to their potential applications in areas like catalysis, gas storage, and sensing. researchgate.net

The selection of the metal ion and the specific functional groups on the pyrazine ligand directs the assembly and dimensionality of the resulting framework. mdpi.com For example, 3-aminopyrazine-2-carboxylic acid has been used to construct cadmium(II) chloride coordination polymers that form chloride-bridged zigzag chains. researchgate.netresearchgate.net In these structures, the organic ligand acts as a bidentate N,O-chelator, and the chains are further linked into 3D supramolecular networks by non-covalent interactions. researchgate.netresearchgate.net Similarly, lithium(I) ions form coordination polymers with 3-aminopyrazine-2-carboxylate, creating dinuclear units that are bridged by water molecules into columns. iaea.org The topology of these networks can range from simple 1D chains to more complex 2D and 3D architectures. mdpi.comub.edu

Advanced Materials Science Research Applications

The unique electronic properties and propensity for self-assembly make this compound and its derivatives promising candidates for the development of advanced functional materials.

Research into organic and metal-organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), is a burgeoning field. researchgate.net Materials based on pyrazine and its derivatives are being investigated for these purposes. mkuniversity.ac.in Copper(I) coordination polymers, in particular, are known for their interesting luminescent properties, making them candidates for use in sensing and optoelectronics. sci-hub.se The development of new organic nonlinear optical (NLO) crystals is another area of focus, where compounds like 2-aminopyrazinium 5-nitro-2-hydroxybenzoate have been studied for their structural and thermal properties. google.co.in While direct studies on this compound for optoelectronics are emerging, related systems show significant promise. For instance, layered perovskite-type organic-inorganic hybrids containing manganese(II) halides exhibit switchable dielectric properties and photoluminescence, suggesting potential applications in optoelectronic switches and emitters. researchgate.net

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, is central to the design of new materials using this compound. fortunejournals.com The cation can participate in a variety of non-covalent interactions, including hydrogen bonding, ion-pairing, and π-π stacking. mdpi.comyoutube.comlibretexts.org

Hydrogen bonds are particularly dominant in the crystal engineering of aminopyrazinium salts. mdpi.com For example, in the crystal structure of bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, a related system, a network of O-H···O and N-H···O hydrogen bonds is crucial for the stability of the 3D structure. mdpi.com Similarly, in crystals of 1-amino-X-pyrazinium mesitylenesulfonates, motifs of 0D, 1D, and 2D types are formed, primarily due to N-H···O hydrogen bonds and π-stacking interactions between the aromatic rings. researchgate.net These weak interactions collectively govern the packing of molecules in the solid state, leading to the formation of well-defined supramolecular architectures. researchgate.net The interplay between different non-covalent forces, such as halogen bonds and van der Waals interactions, can also be harnessed to control the final structure of the material. rsc.org

| Compound/System | Dominant Non-Covalent Interaction(s) | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Bis(4-phenylpiperazin-1-ium) oxalate dihydrate | N-H···O, O-H···O Hydrogen Bonds | 3D Network | mdpi.com |

| 1-Amino-X-pyrazinium mesitylenesulfonates | N-H···O Hydrogen Bonds, π-stacking | 0D, 1D, and 2D Motifs | researchgate.net |

| 3-Amino-1-methylpyrazin-1-ium chloride | N-H···Cl Hydrogen Bonds | 1D Chains | iucr.org |

| 1,4-bis(iodoethynyl)benzene co-crystals | Halogen Bonds, Hydrogen Bonds, van der Waals | 1D Supramolecular Polymers | rsc.org |

Interdisciplinary Research Integrating Theoretical and Experimental Chemistry

Modern chemical research frequently combines experimental synthesis and characterization with theoretical and computational methods to gain deeper insights into molecular structure, bonding, and reactivity. Studies on this compound and its derivatives exemplify this interdisciplinary approach.

Quantum chemical calculations, such as Density Functional Theory (DFT), are routinely used to complement experimental data from techniques like single-crystal X-ray diffraction and spectroscopy. acs.org For example, DFT calculations have been employed to model the geometry of 1-aminopyrazinium cations, with results showing good agreement with experimental X-ray data. researchgate.net Furthermore, computational methods are used to analyze and quantify non-covalent interactions. The Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis can identify and characterize hydrogen bonds and other weak interactions that stabilize crystal structures. mdpi.com Theoretical studies also help in understanding the electronic properties, such as the HOMO-LUMO gap, which is crucial for predicting the chemical reactivity and potential applications in materials science. acs.org This synergy between experimental and theoretical chemistry is essential for the rational design of new functional materials based on the this compound scaffold. acs.orgrsc.org

Q & A

Q. What peer-review criteria are critical for publishing crystallographic data on this compound?

- Methodological Answer : Ensure CIF files include ALLHKL/CELL_NOW-processed data, H atoms refined isotropically/anisotropically, and PLATON validation (ADDSYM, CHECKCIF). Disclose twinning fractions, disorder, and omitted reflections. Cross-reference CCDC deposition numbers and match bond metrics to Cambridge Structural Database trends. Discuss any outliers (>3σ in displacement parameters) in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.